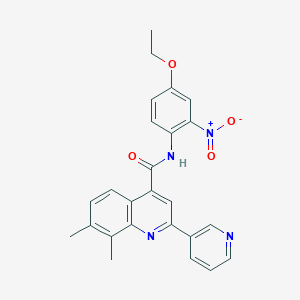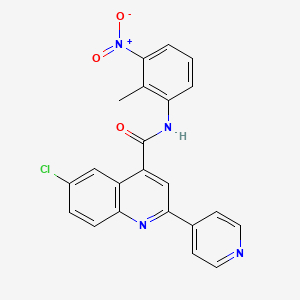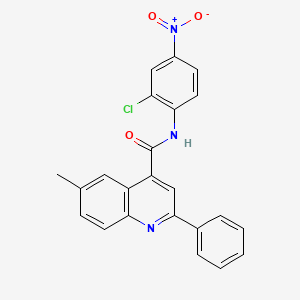![molecular formula C19H19NO5 B4162435 1-[3-(3-phenoxyphenoxy)propoxy]-2,5-pyrrolidinedione](/img/structure/B4162435.png)
1-[3-(3-phenoxyphenoxy)propoxy]-2,5-pyrrolidinedione
Vue d'ensemble
Description
1-[3-(3-phenoxyphenoxy)propoxy]-2,5-pyrrolidinedione, also known as PPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPOP is a pyrrolidinedione derivative that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
1-[3-(3-phenoxyphenoxy)propoxy]-2,5-pyrrolidinedione has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of this enzyme, 1-[3-(3-phenoxyphenoxy)propoxy]-2,5-pyrrolidinedione can induce DNA damage and cell death in cancer cells. 1-[3-(3-phenoxyphenoxy)propoxy]-2,5-pyrrolidinedione has also been shown to have a high binding affinity to the dopamine transporter, which is involved in the regulation of dopamine neurotransmission in the brain. This binding affinity suggests that 1-[3-(3-phenoxyphenoxy)propoxy]-2,5-pyrrolidinedione may have potential applications in the treatment of Parkinson's disease.
Biochemical and Physiological Effects
1-[3-(3-phenoxyphenoxy)propoxy]-2,5-pyrrolidinedione has been shown to have a low toxicity profile, with studies showing no significant adverse effects on the liver, kidney, or reproductive system. 1-[3-(3-phenoxyphenoxy)propoxy]-2,5-pyrrolidinedione has also been shown to have a low potential for drug-drug interactions, making it a promising candidate for further development in the field of medicinal chemistry.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[3-(3-phenoxyphenoxy)propoxy]-2,5-pyrrolidinedione in lab experiments is its high purity, which allows for accurate and reproducible results. 1-[3-(3-phenoxyphenoxy)propoxy]-2,5-pyrrolidinedione is also stable under various conditions, making it a reliable compound for use in experiments. One limitation of using 1-[3-(3-phenoxyphenoxy)propoxy]-2,5-pyrrolidinedione in lab experiments is its high cost, which may limit its accessibility for researchers with limited funding.
Orientations Futures
There are several future directions for research on 1-[3-(3-phenoxyphenoxy)propoxy]-2,5-pyrrolidinedione, including the development of new drugs for the treatment of Parkinson's disease and cancer. 1-[3-(3-phenoxyphenoxy)propoxy]-2,5-pyrrolidinedione may also have potential applications in the development of new materials with unique mechanical and thermal properties. Further studies on the mechanism of action of 1-[3-(3-phenoxyphenoxy)propoxy]-2,5-pyrrolidinedione may also lead to the discovery of new targets for drug development.
Applications De Recherche Scientifique
1-[3-(3-phenoxyphenoxy)propoxy]-2,5-pyrrolidinedione has shown potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, 1-[3-(3-phenoxyphenoxy)propoxy]-2,5-pyrrolidinedione has been studied for its potential as an anticancer agent due to its ability to inhibit the activity of DNA topoisomerase II. 1-[3-(3-phenoxyphenoxy)propoxy]-2,5-pyrrolidinedione has also been studied for its potential as an antifungal agent, with studies showing its ability to inhibit the growth of Candida albicans.
In drug discovery, 1-[3-(3-phenoxyphenoxy)propoxy]-2,5-pyrrolidinedione has been studied for its potential as a lead compound for the development of new drugs. 1-[3-(3-phenoxyphenoxy)propoxy]-2,5-pyrrolidinedione has been shown to have a high binding affinity to the dopamine transporter, making it a potential candidate for the development of drugs for the treatment of Parkinson's disease.
In materials science, 1-[3-(3-phenoxyphenoxy)propoxy]-2,5-pyrrolidinedione has been studied for its potential as a building block for the synthesis of new materials. 1-[3-(3-phenoxyphenoxy)propoxy]-2,5-pyrrolidinedione has been used as a precursor for the synthesis of polyamide-based materials, which have shown promising results in their mechanical and thermal properties.
Propriétés
IUPAC Name |
1-[3-(3-phenoxyphenoxy)propoxy]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c21-18-10-11-19(22)20(18)24-13-5-12-23-16-8-4-9-17(14-16)25-15-6-2-1-3-7-15/h1-4,6-9,14H,5,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEFJBSBIOIOKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OCCCOC2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(2,5-dimethoxyphenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4162384.png)
![N-[4-(aminosulfonyl)benzyl]-2-(1,3-benzodioxol-5-yl)-6-methyl-4-quinolinecarboxamide](/img/structure/B4162391.png)
![8-chloro-4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}-2-(2-pyridinyl)quinoline](/img/structure/B4162398.png)
![6-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4162399.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4162405.png)
![4-[(4-benzyl-1-piperidinyl)carbonyl]-2-(2-methoxyphenyl)quinoline](/img/structure/B4162411.png)

![N'-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4162450.png)
![1-[2-(3-phenoxyphenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4162457.png)
![isopropyl 4-chloro-3-({[(5-{[(4-methoxybenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4162460.png)
![N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]-2-furamide](/img/structure/B4162465.png)